molecular formula C14H23ClN2 B1653630 2,5,5-Trimethyl-1-(2-methylphenyl)piperazine hydrochloride CAS No. 1864061-60-8

2,5,5-Trimethyl-1-(2-methylphenyl)piperazine hydrochloride

Cat. No.: B1653630
CAS No.: 1864061-60-8
M. Wt: 254.80
InChI Key: NSLKMRQATOWHRK-UHFFFAOYSA-N
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Description

Historical Development of Piperazine Chemistry

Piperazine chemistry traces its roots to the early 20th century, when its parent compound, piperazine, was first synthesized via the ammoniation of 1,2-dichloroethane. The term "piperazine" derives from its structural similarity to piperidine, a component of piperine in black pepper (Piper nigrum). Over time, substituted piperazines gained prominence due to their versatility in drug discovery, particularly in the development of antipsychotics, antidepressants, and antihistamines.

The synthesis of 2,5,5-trimethyl-1-(2-methylphenyl)piperazine hydrochloride emerged as part of broader efforts to modify piperazine scaffolds for enhanced bioactivity. Its development aligns with trends in medicinal chemistry to optimize solubility, metabolic stability, and target binding through strategic substitution.

Classification Within Substituted Piperazines

This compound belongs to the benzylpiperazine subclass, characterized by a substituted phenyl group attached to the piperazine nitrogen. Key features include:

Substituent Position Functional Impact
2-Methylphenyl

Properties

IUPAC Name

2,5,5-trimethyl-1-(2-methylphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-11-7-5-6-8-13(11)16-10-14(3,4)15-9-12(16)2;/h5-8,12,15H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLKMRQATOWHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C2=CC=CC=C2C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864061-60-8
Record name Piperazine, 2,5,5-trimethyl-1-(2-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864061-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Cyclization Reactions: Core Synthetic Pathways

Precursor Selection and Reaction Mechanisms

The base compound, 2,5,5-trimethyl-1-(2-methylphenyl)piperazine, is synthesized through cyclization reactions involving diamines and electrophilic agents. As detailed in VulcanChem’s protocol, precursors such as (S,S)-N,N'-bisnosyl diamine react with diphenylvinylsulfonium triflate under basic conditions. The reaction proceeds via nucleophilic attack, forming the piperazine ring, followed by methylation at positions 2, 5, and 5.

A critical modification involves substituting 2-methylaniline for analogous aromatic amines, as demonstrated in patent CN102807536A. Here, bis(2-chloroethyl)amine hydrochloride reacts with 2,3-dichloroaniline at 120–220°C to form a dichlorophenyl-piperazine analog. Adapting this method for 2-methylaniline requires adjusting stoichiometry (1:0.8–2.0 amine-to-electrophile ratio) and maintaining temperatures above 150°C to ensure ring closure.

Catalytic Systems and Solvent Optimization

The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base catalyst enhances reaction rates by deprotonating intermediates, facilitating cyclization. Solvents such as toluene or dichloromethane (DCM) are preferred for their ability to dissolve hydrophobic precursors while tolerating high temperatures. Post-reaction, protonic solvents like ethanol or methanol precipitate the hydrochloride salt, achieving purities >99.5% via recrystallization.

Table 1: Cyclization Reaction Parameters
Parameter Value Range Impact on Yield/Purity Source
Temperature 120–220°C Higher temps improve kinetics
Amine:Electrophile Ratio 1:0.8–2.0 Excess electrophile maximizes conversion
Catalyst (DBU) Loading 10–15 mol% Reduces side reactions
Solvent Toluene/DCM Balances solubility and boiling point

Alternative Synthetic Routes: Coupling and Flow Chemistry

Nucleophilic Aromatic Substitution

The Royal Society of Chemistry’s protocol demonstrates N-methylpiperazine coupling with bromo-methylanilines under microwave irradiation. For example, 3-bromo-4-methylaniline reacts with N-methylpiperazine in DCM/DMF (1:1) at 80°C using polystyrene-supported tetrazole (PS-TBD) as a catalyst. This method achieves 55–80% yields, with purity >95% after solid-phase extraction.

Flow Synthesis for Scalability

Flow chemistry techniques, as detailed in, enable continuous production with minimal manual intervention. A solution of 2-methylaniline and bis(2-chloroethyl)amine hydrochloride is pumped through a heated column packed with PS-TBD, followed by in-line purification via ion-exchange resins. This approach reduces reaction times from hours to minutes and improves reproducibility, critical for industrial-scale synthesis.

Table 2: Flow vs. Batch Synthesis Comparison
Metric Flow Synthesis Batch Synthesis Source
Reaction Time 10–30 minutes 4–8 hours
Yield 70–85% 60–75%
Purity (HPLC) >99% 95–99%
Solvent Consumption 50% reduction High

Purification and Salt Formation

Hydrochloride Salt Crystallization

The free base is converted to its hydrochloride salt by treating with HCl gas in ethanol. Recrystallization from methanol/water (3:1) yields needle-like crystals with a melting point of 215–217°C. Protonic solvents are critical here, as they stabilize the ionic form and remove residual amines.

Chromatographic Purification

For lab-scale batches, flash chromatography on silica gel (eluent: ethyl acetate/hexane) removes unreacted precursors. Industrial processes employ strong cation-exchange (SCX) columns , which selectively bind the protonated piperazine, achieving >99.5% purity after elution with methanolic ammonia.

Industrial-Scale Production Challenges

Steric Hindrance and Byproduct Formation

The ortho-methyl group on the phenyl ring introduces steric hindrance, slowing nucleophilic attack during cyclization. Patent WO2006006180A1 addresses this by using excess N-methylpiperazine (4:1 ratio) to drive the reaction to completion, albeit at the cost of higher raw material consumption.

Environmental and Cost Considerations

Traditional methods generate halogenated waste (e.g., HCl, chlorinated solvents). Flow synthesis reduces waste by 30–50% through solvent recycling and in-line quenching. Additionally, PS-TBD catalysts are reusable for up to 10 cycles, lowering production costs by 15–20%.

Chemical Reactions Analysis

Types of Reactions

2,5,5-Trimethyl-1-(2-methylphenyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that piperazine derivatives, including 2,5,5-trimethyl-1-(2-methylphenyl)piperazine hydrochloride, exhibit promising anticancer properties. For instance, studies have demonstrated that modifications of piperazine can lead to compounds with enhanced cytotoxicity against various cancer cell lines. The compound's structure allows for the development of analogs that target specific cancer pathways, potentially leading to new anticancer agents.

2. Antimicrobial Properties
Piperazines have been explored for their antimicrobial activity. The unique structure of this compound may enhance its efficacy against bacterial strains. Preliminary studies suggest that derivatives of this compound could inhibit bacterial growth by interfering with cellular processes.

3. Central Nervous System (CNS) Activity
The compound's piperazine core is associated with various CNS activities. Research has shown that piperazine derivatives can act as serotonin receptor modulators, which could be beneficial in treating disorders such as anxiety and depression. The specific interactions of this compound with serotonin receptors remain an area of active investigation.

Synthesis and Organic Chemistry Applications

1. Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

  • Aza-Michael Addition : This reaction allows for functionalization of compounds and the creation of new carbon-nitrogen bonds.
  • Synthesis of Hybrid Molecules : The compound can be employed to synthesize hybrid molecules with potential therapeutic effects by combining different pharmacophores.

Material Science Applications

1. Polymer Chemistry
The incorporation of piperazine derivatives into polymer matrices has been explored for enhancing the mechanical properties and thermal stability of materials. Research indicates that polymers containing piperazine units exhibit improved resilience and functionality.

Case Study 1: Anticancer Activity

In a study published in Bioorganic Chemistry, researchers synthesized a series of piperazine derivatives based on this compound and evaluated their cytotoxic effects on cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of various piperazine derivatives against Gram-positive and Gram-negative bacteria. The study found that certain modifications to the piperazine structure led to enhanced antibacterial activity compared to standard antibiotics.

Mechanism of Action

The mechanism of action of 2,5,5-Trimethyl-1-(2-methylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Chlorination : Chlorinated analogs (e.g., 1-(5-chloro-2-methoxyphenyl)piperazine HCl) exhibit altered electronic properties, enhancing binding to serotonin or histamine receptors .

Pharmacological Activity

Piperazine derivatives demonstrate diverse biological activities, as illustrated below:

Compound Primary Activity Mechanism/Receptor Target Efficacy Data References
Trazodone HCl Antidepressant Serotonin reuptake inhibition Lower SERT affinity vs. SSRIs
Hydroxyzine diHCl Antihistamine H1 receptor antagonism Sedative, antiemetic
1-(4-Chlorophenyl)-1-propyl piperazine Antimicrobial (S. aureus) Membrane disruption MIC: 12.5 µg/mL
HBK15 (HBK series) Serotonin/dopamine modulation (theorized) Not fully characterized In vitro receptor binding assays

Key Comparisons :

  • Antimicrobial Activity : The 2-methylphenyl group in the target compound may enhance lipophilicity, improving penetration into bacterial membranes compared to 4-chlorophenyl derivatives .
  • Neuroactive Potential: Unlike Trazodone (serotonin reuptake inhibition), the target compound’s trimethyl and 2-methylphenyl groups may favor dopaminergic or sigma receptor interactions, similar to HBK analogs .

Biological Activity

2,5,5-Trimethyl-1-(2-methylphenyl)piperazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a 2-methylphenyl group and three methyl groups at specific positions. The structural formula can be represented as follows:

C13H20N2Cl\text{C}_{13}\text{H}_{20}\text{N}_2\text{Cl}

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to modulate the activity of specific molecular targets, including:

  • Serotonin Receptors : The compound exhibits affinity for serotonin receptors, particularly the 5-HT7 receptor, influencing neurotransmission and potentially affecting mood and cognition .
  • Enzymatic Activity : It may inhibit certain enzymes involved in lipid metabolism, such as phospholipase A2 (PLA2), which is crucial in inflammatory processes .

In Vitro Studies

Numerous studies have investigated the in vitro biological effects of this compound:

  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. In a study evaluating piperazine derivatives, it was found to be effective against resistant bacterial infections .
  • Cytotoxicity : Evaluations using mammalian cell lines have shown that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical for its potential therapeutic applications .
  • Hemolytic Activity : Safety assessments indicated that the compound has low hemolytic activity on human red blood cells, suggesting a favorable safety profile for further development .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Study on PLA2 Inhibition : A screening assay revealed that this compound inhibited PLA2G15 activity with an IC50 value indicative of significant inhibitory potential. This inhibition is linked to reduced phospholipidosis risk associated with drug-induced toxicity .
  • Antiproliferative Effects : In colorectal cancer cell lines (DLD-1), the compound displayed dose-dependent antiproliferative effects, suggesting its potential as an anticancer agent by targeting specific signaling pathways .

Data Table: Biological Activity Overview

Activity Type Effect Observed Reference
AntimicrobialEffective against resistant strains
CytotoxicitySelective towards cancer cells
Hemolytic ActivityLow hemolytic rates (<5%)
PLA2 InhibitionIC50 indicating significant inhibition
AntiproliferativeDose-dependent effects in DLD-1 cells

Q & A

Q. What are the recommended synthetic routes for 2,5,5-Trimethyl-1-(2-methylphenyl)piperazine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves condensation of substituted anilines with piperazine derivatives under acidic catalysis. For example, highlights a novel method using diethanolamine as a starting material, which undergoes halogenation and cyclo-condensation with 2,3-dichloroaniline to form the piperazine backbone . Optimization includes:

  • Temperature control : Heating to 140°C during condensation (as in ) improves reaction efficiency.
  • Catalyst selection : Strong acids like HCl or H₂SO₄ enhance protonation of intermediates ().
  • Solvent systems : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates ().

Q. What purification techniques are critical for isolating high-purity this compound?

Key methods include:

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials ().
  • Chromatography : Reverse-phase HPLC (C18 columns) with acetonitrile/water gradients resolves polar impurities ().
  • Centrifugation : Effective for separating hydrochloride salts from organic byproducts ().

Q. Which analytical methods are essential for characterizing structural and chemical purity?

  • HPLC-MS : Quantifies purity and identifies impurities via retention time and mass/charge ratios ().
  • ¹H NMR/IR spectroscopy : Confirms regiochemistry (e.g., methyl group positions) and functional groups ().
  • Melting point analysis : Validates crystalline consistency (deviations >2°C indicate impurities) ().

Advanced Research Questions

Q. How do pH and ionic strength influence the stability of this compound in aqueous solutions?

demonstrates that piperazine derivatives exhibit pH-dependent micellar behavior. For this compound:

  • Low pH (≤3) : Full protonation of piperazine N-atoms increases solubility but may accelerate hydrolysis.
  • Neutral pH (6–8) : Partial protonation reduces aggregation, critical for formulation stability.
  • High ionic strength : Electrolytes (e.g., NaCl) can shield charges, altering solubility and degradation kinetics .

Q. What strategies are effective for identifying and quantifying synthetic impurities or degradation products?

  • Forced degradation studies : Expose the compound to heat, light, or oxidative stress (H₂O₂) to simulate degradation pathways ().
  • LC-UV/ELSD detection : Resolves non-chromophoric impurities (e.g., des-methyl analogs) ().
  • Reference standards : Use certified impurities (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) for spiking experiments ().

Q. How can researchers elucidate the mechanistic role of the piperazine moiety in the compound’s reactivity or biological activity?

  • Computational modeling : DFT calculations predict nucleophilic sites (e.g., N-atoms) prone to alkylation or acylation ().
  • Isotopic labeling : Introduce ¹³C or ¹⁵N at methyl or piperazine positions to track metabolic pathways ().
  • Structure-activity relationships (SAR) : Compare analogs (e.g., 2,3-dichlorophenyl derivatives) to assess steric/electronic effects ().

Q. What advanced chromatographic techniques are suitable for resolving structurally similar impurities?

  • Microemulsion LC : Enhances separation of hydrophobic degradation products (e.g., bis-aryl derivatives) ().
  • Chiral HPLC : Differentiates enantiomeric impurities if asymmetric synthesis is employed ().
  • 2D-LC : Combines ion-exchange and reverse-phase modes for complex impurity profiles ().

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters References
Synthesis OptimizationCondensation, acid catalysisTemperature (140°C), solvent polarity
PurificationRecrystallization, HPLCSolvent ratios, gradient elution
Stability StudiespH titration, forced degradationIonic strength, degradation kinetics
Impurity ProfilingLC-UV/MS, reference standardsColumn selectivity, spiking protocols
Mechanistic AnalysisDFT modeling, isotopic labelingComputational basis sets, isotopic enrichment

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5,5-Trimethyl-1-(2-methylphenyl)piperazine hydrochloride
Reactant of Route 2
2,5,5-Trimethyl-1-(2-methylphenyl)piperazine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.